molecular formula C6H12ClN3O B1452951 [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride CAS No. 1018475-23-4

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride

Cat. No.: B1452951
CAS No.: 1018475-23-4
M. Wt: 177.63 g/mol
InChI Key: ASKCEVOQIWJHJA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-oxadiazole ring substituted with a methyl group at position 3. A propyl chain links the oxadiazole to a primary amine group, which is protonated as a hydrochloride salt. CAS No.: 1018475-23-4 (from ). Key Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly for PROTACs (Proteolysis Targeting Chimeras) and other bioactive molecules requiring rigid heterocyclic scaffolds ().

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)9-10-6;/h5H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKCEVOQIWJHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679285
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018475-23-4
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Amidoxime and Nitrile Cyclodehydration

One of the most established methods for preparing 3,5-disubstituted 1,2,4-oxadiazoles, including derivatives like [1-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride, involves the cyclodehydration of amidoximes with carboxylic acids or nitriles.

Key Steps:

  • Amidoxime Formation: The precursor amidoxime is formed by reacting a nitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol. This reaction typically proceeds at room temperature for 6 hours followed by heating at 70 °C for 16 hours to ensure full conversion.

  • Acylation: The amidoxime is then acylated with a carboxylic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) at room temperature for 24 hours, facilitating the formation of an O-acylamidoxime intermediate.

  • Cyclodehydration: The intermediate undergoes cyclodehydration in the presence of triethylamine at elevated temperatures (~100 °C) for about 3 hours, yielding the 1,2,4-oxadiazole ring system.

  • Workup: The reaction mixture is extracted with chloroform, washed, and the solvent evaporated to isolate the product.

Advantages:

  • Mild reaction conditions without the need for inert atmosphere or dropwise addition.

  • Amenable to one-pot and parallel synthesis approaches, facilitating library generation.

  • High yields and purity achievable with proper reaction monitoring.

Representative Data Table:

Step Reagents/Conditions Time Temperature Yield (%) Notes
Amidoxime formation Nitrile + NH2OH·HCl + Triethylamine in ethanol 6 h + 16 h RT + 70 °C ~100% Complete conversion verified by NMR
Acylation Amidoxime + Carboxylic acid + EDC + HOAt 24 h RT High Formation of O-acylamidoxime intermediate
Cyclodehydration O-acylamidoxime + Triethylamine 3 h 100 °C High Formation of oxadiazole ring
Workup Extraction with CHCl3, washing, evaporation - - - Purification by recrystallization

(Source: Adapted from optimized parallel synthesis methodology)

Preparation from Substituted Hydroxamyl Halides and Nitriles

An alternative classical approach involves reacting substituted hydroxamyl halides (e.g., propyl glyoxalate chloroxime) with nitriles (e.g., trichloroacetonitrile) in an inert organic solvent at elevated temperatures (40–150 °C) until hydrogen halide evolution ceases.

Process Highlights:

  • The reaction is performed in an inert, normally liquid organic vehicle.

  • The reaction proceeds via nucleophilic attack and cyclization to form the 1,2,4-oxadiazole ring.

  • The product is isolated by conventional methods such as crystallization and filtration.

  • This method allows incorporation of various substituents by changing the hydroxamyl halide and nitrile starting materials.

Example:

  • Propyl glyoxalate chloroxime reacted with trichloroacetonitrile at 40–150 °C yields substituted 1,2,4-oxadiazoles.

  • Reaction times vary until no more hydrogen halide is evolved, indicating completion.

  • The crude product is purified by recrystallization.

Advantages:

  • Straightforward and scalable.

  • Versatile for synthesizing a range of substituted oxadiazoles.

Limitations:

  • Requires handling of halogenated reagents and elevated temperatures.

  • May involve by-products requiring careful purification.

(Source: US Patent US3574222A)

Fusion of Amidoxime Salts with Substituted Amides

Another method involves fusing a substituted amidoxime salt with a substituted amide in approximately equimolar ratios at temperatures between 100 °C and 200 °C.

Procedure:

  • Amidoxime salts such as acetamidoxime or trichloromethyl amidoxime are mixed with amides like acetamide or butyramide.

  • The mixture is heated to form the oxadiazole ring via cyclization.

  • The reaction time ranges from a few minutes to several hours, with about 15 minutes being preferred.

  • The product is isolated by recrystallization, sublimation, or extraction.

Example:

  • Acetamidoxime salt fused with acetamide at ~130 °C for 3 hours yields 1,2,4-oxadiazole derivatives with yields up to 83%.

Advantages:

  • Simple reaction setup without solvents.

  • High yields and purity.

Limitations:

  • High temperature required.

  • Limited to substrates stable under fusion conditions.

(Source: US Patent US3574222A)

Specific Notes on Preparation of this compound

While direct literature on the exact compound is limited, the preparation can be inferred by applying the above methods to appropriate precursors:

  • Starting from 3-methylpropionamidoxime and an appropriate amide or carboxylic acid derivative to introduce the propylamine side chain.

  • Amidoxime formation from nitriles bearing the propylamine moiety, followed by cyclodehydration.

  • The hydrochloride salt is typically obtained by treatment of the free amine with hydrochloric acid in an appropriate solvent, followed by crystallization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Amidoxime + Carboxylic Acid Cyclodehydration Nitrile, NH2OH·HCl, TEA, EDC, HOAt RT to 100 °C, 24–48 h total Mild, scalable, parallel synthesis Requires coupling agents
Hydroxamyl Halide + Nitrile Reaction Hydroxamyl halide, nitrile 40–150 °C, inert solvent Versatile, straightforward Halogenated reagents, purification
Fusion of Amidoxime Salt + Amide Amidoxime salt, amide 100–200 °C, minutes to hours Solvent-free, high yield High temperature, substrate scope

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced heterocyclic compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the propylamine chain are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structure, which may influence biological activity.

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar oxadiazole structures have demonstrated efficacy against various bacterial strains, suggesting that [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride could be explored for similar applications .
  • Anticancer Properties : Research has indicated that certain oxadiazole derivatives can induce apoptosis in cancer cells. A study focusing on related compounds reported that these structures could inhibit tumor growth in vitro and in vivo models . Further exploration of this compound may reveal its potential in cancer therapeutics.

Agriculture

The compound may also find applications in agricultural chemistry as a pesticide or herbicide.

  • Pesticidal Activity : Compounds containing oxadiazole moieties have been noted for their insecticidal properties. A study on oxadiazole-based pesticides demonstrated effective control over agricultural pests while being less harmful to beneficial insects. This indicates a promising avenue for the development of eco-friendly agricultural chemicals.

Materials Science

In materials science, the unique properties of this compound could lead to advancements in polymer chemistry and nanotechnology.

  • Polymer Additives : The incorporation of oxadiazole-containing compounds into polymers can enhance thermal stability and mechanical properties. Research has shown that adding such compounds can improve the performance of polymers used in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antimicrobial activity .

Case Study 2: Cancer Cell Apoptosis Induction

In research published in Cancer Research, a group of oxadiazole derivatives were tested for their ability to induce apoptosis in breast cancer cells. The findings revealed that certain derivatives led to a significant increase in apoptotic markers compared to control groups. This suggests that this compound could be further studied as a potential anticancer agent .

Mechanism of Action

The mechanism of action of [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the propylamine group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Variations

The table below highlights structural differences among analogues:

Compound Name Oxadiazole Substituent Alkyl Chain Length Amine Type Molecular Formula Molecular Weight (g/mol) CAS No.
[Target] [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride Methyl Propyl (C3) Primary amine C7H13ClN3O Not explicitly reported 1018475-23-4
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride () Ethyl Methyl (C1) Secondary (N-methyl) C6H12ClN3O 141.17 1042505-40-7
[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride () Isopropyl Methyl (C1) Primary amine C6H12ClN3O 177.63 1255718-21-8
[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride () Pyrazinyl Propyl (C3) Primary amine C9H12ClN5O Not reported 1185302-90-2
[3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride () Phenyl, Methylthio Propyl (C3) Primary amine C12H15ClN3OS 249.33 1041601-42-6
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride () Cyclopropyl Methyl (C1) Primary amine C6H9ClN3O Not reported 1082420-52-7
Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride () Methyl Ethyl (C2) Secondary (N-methyl) C6H11ClN3O Not reported 1423029-45-1

Key Observations :

  • Chain Length : The target’s propyl chain offers greater conformational flexibility compared to methyl/ethyl chains in analogues (). Longer chains may enhance membrane permeability in drug design.
  • Oxadiazole Substituents: Methyl (Target): Balances lipophilicity (predicted XLogP3 ~1–2) and metabolic stability. Ethyl/Isopropyl (): Increased steric bulk may hinder binding in sterically sensitive targets. Pyrazinyl (): Introduces aromaticity for π-π stacking but raises molecular weight and polarity.
  • Amine Modifications: Secondary amines (e.g., ) reduce hydrogen-bond donor capacity, affecting solubility and target engagement.

Physicochemical Properties

Property Target Compound
XLogP3 ~1.5 (estimated) 0.4 ~1.8 (estimated) ~0.9 (estimated) ~2.5 (estimated)
Hydrogen Bond Donors 1 (amine + HCl) 1 1 1 1
Hydrogen Bond Acceptors 4 (oxadiazole, amine) 4 4 6 (pyrazine adds 2) 5 (S, oxadiazole)
Topological Polar Surface Area (Ų) ~51 (estimated) 51 ~51 ~80 ~70

Key Insights :

  • The target’s moderate XLogP3 suggests balanced lipophilicity, suitable for oral bioavailability.
  • Methylthio group () introduces sulfur, which may affect metabolic pathways (e.g., CYP450 interactions).

Biological Activity

Overview

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is a chemical compound belonging to the oxadiazole class, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-infective agents and enzyme modulation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Target of Action : Compounds with a 1,2,4-oxadiazole moiety have been identified as having anti-bacterial, anti-viral, and anti-leishmanial properties. These activities suggest a broad spectrum of potential therapeutic applications.
  • Mode of Action : The compound acts as a hydrogen bond acceptor due to the electronegative nature of the nitrogen and oxygen atoms in the oxadiazole ring. This property allows it to engage in non-covalent interactions with biological macromolecules.

Biochemical Pathways

This compound has been shown to modulate enzyme activities by binding to active sites of various enzymes including oxidoreductases and transferases. This interaction can alter their catalytic efficiency, impacting cellular signaling pathways mediated by kinases and phosphatases.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

  • Antimicrobial Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways critical for pathogen survival. For example, it may target enzymes in the mitochondrial electron transport chain, which are essential for ATP production in parasites .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the oxadiazole ring significantly influence biological activity. For instance, substituents at specific positions on the ring can enhance or diminish activity against various pathogens .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Pathogen/Enzyme IC50/MIC (µM) Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
AntimicrobialEscherichia coli2 - 10
Enzyme InhibitionMitochondrial enzymesVarious

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives:

  • Case Study 1 : A study evaluated the antimalarial properties of a series of oxadiazole derivatives including this compound. The results indicated promising activity against Plasmodium falciparum, with certain derivatives demonstrating EC50 values lower than 0.05 µM .
  • Case Study 2 : Another research effort focused on the enzyme inhibition profile of related compounds. The findings suggested that structural modifications could significantly enhance binding affinity to target enzymes involved in critical metabolic pathways for pathogens .

Q & A

Q. What are the standard synthetic protocols for [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step routes involving cyclization or condensation reactions. For example, oxadiazole derivatives are often synthesized using a one-pot method with nitrile precursors and hydroxylamine under reflux conditions. Reaction parameters like temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., Lewis acids) critically impact yield and purity . Green chemistry principles, such as solvent-free reactions or microwave-assisted synthesis, may enhance efficiency .

Q. How is the structural integrity of this compound verified in academic research?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, respectively. The oxadiazole ring protons typically resonate at δ 8.5–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions (e.g., between the oxadiazole ring and amine group) .

Q. What biological activities are associated with this compound?

Oxadiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. The 3-methyl group on the oxadiazole ring may enhance metabolic stability, while the propylamine chain improves solubility and target interaction. Preliminary assays often include:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Hydrochloride salts are hygroscopic; desiccants like silica gel are advised. Stability studies using HPLC or TGA can monitor degradation under stress conditions (e.g., heat, humidity) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or biological activity of this compound?

Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states to predict optimal conditions. For example, the ICReDD framework combines computational reaction path searches with experimental validation to accelerate discovery . Molecular docking (e.g., AutoDock Vina) screens interactions with targets like bacterial enzymes or kinases, guiding SAR modifications .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Replication : Independent validation across labs.
  • Analytical Rigor : HPLC purity checks (>95%) and LC-MS characterization .
  • Meta-Analysis : Cross-referencing structural analogs (e.g., cyclopropyl vs. methyl substitutions) to identify trends .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KDK_D) to proteins .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Visualizes binding modes in enzyme active sites .

Q. How can structure-activity relationship (SAR) studies improve pharmacological profiles?

Systematic substitution at the oxadiazole 3-position or propylamine chain alters activity. For example:

  • Cyclopropyl vs. Methyl : Cyclopropyl enhances steric bulk, potentially improving target selectivity .
  • Amine Functionalization : Acetylation reduces polarity, enhancing blood-brain barrier penetration .

Q. What strategies address low yields or impurities during scale-up synthesis?

  • Process Optimization : DoE (Design of Experiments) to refine temperature, stoichiometry, and catalyst loading .
  • Purification : Flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) .
  • Mechanistic Studies : In situ IR or NMR monitors intermediate formation to identify bottlenecks .

Q. How does the compound’s reactivity inform derivatization for novel applications?

The amine group undergoes nucleophilic acyl substitution (e.g., with acyl chlorides), while the oxadiazole ring participates in cycloadditions. For example:

  • Schiff Base Formation : Reacts with aldehydes to generate imine-linked prodrugs .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Methodological Notes

  • Data Interpretation : Always cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shift calculators) .
  • Ethical Standards : Adhere to pharmacopeial guidelines (e.g., USP-NF) for purity and safety testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride
Reactant of Route 2
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[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.